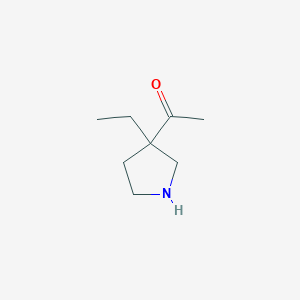
1-(3-Ethylpyrrolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by a pyrrolidine ring substituted with an ethyl group at the 3-position and an ethanone group at the 1-position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpyrrolidin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylpyrrolidine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-ethylpyrrolidine in an organic solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add ethanoyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Ethylpyrrolidin-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpyrrolidin-3-yl)ethan-1-one: Similar structure with a methyl group instead of an ethyl group.
1-(3-Propylpyrrolidin-3-yl)ethan-1-one: Similar structure with a propyl group instead of an ethyl group.
1-(3-Butylpyrrolidin-3-yl)ethan-1-one: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
1-(3-Ethylpyrrolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(3-ethylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-3-8(7(2)10)4-5-9-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
MAYLUZZXCOYTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


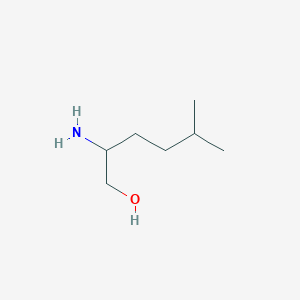
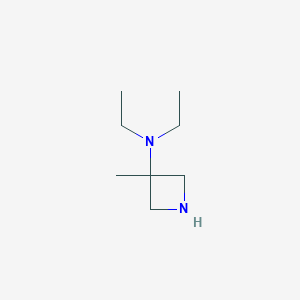
![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)

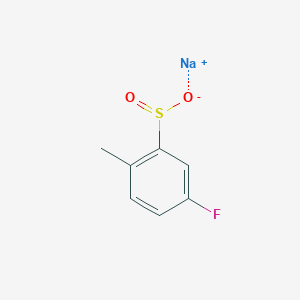
![2-[(1-Cyclopropylethyl)amino]-N,N-dimethylacetamide](/img/structure/B13236075.png)
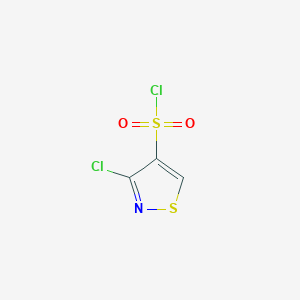
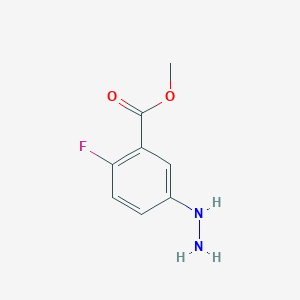
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13236104.png)
![tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13236106.png)
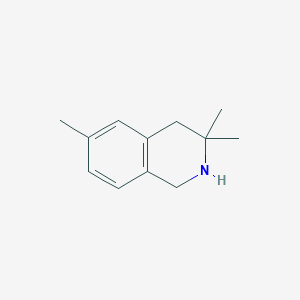
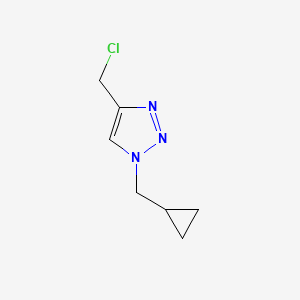
![(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13236138.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13236145.png)
